Unii-ffr4lwu87F

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Unii-ffr4lwu87F (U-F) is a synthetic compound that has been studied for its potential use in laboratory experiments. It is a unique molecule, with a structure that is not found in nature. U-F has been studied for its ability to act as a catalyst in biochemical reactions, and its potential to be used as a tool to study various biological processes.

Scientific Research Applications

Pharmaceutical Research

“Cilastatin EP Impurity E” is used in pharmaceutical research, particularly in the development and validation of analytical methods . It can be used for analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Cilastatin .

Stability Studies

This compound plays a significant role in stability studies of pharmaceutical products . For instance, it has been used in the study of the stability of imipenem and cilastatin sodium for injection (IMI/CIL) . The study investigated the effects of headspace oxygen (HO), water content, particle shape, and particle size on the stability of IMI/CIL .

Optimization of Pharmaceutical Formulations

“Cilastatin EP Impurity E” is used in the optimization of pharmaceutical formulations . The study mentioned above proposed an optimization scheme of the parameters (oxygen, water, particle shape, and particle size), which significantly improves the stability of IMI/CIL .

Degradation Mechanism Studies

The compound is used in the study of degradation mechanisms of pharmaceutical substances . The study led to a better understanding of the degradation mechanism of imipenem and cilastatin sodium .

Anti-Inflammatory Research

“Cilastatin EP Impurity E” has potential applications in anti-inflammatory research . Cilastatin, generally used in the treatment of nephropathologies associated with inflammation, was evaluated for its protective role in an experimental mouse model based on unilateral (left) laser-induced ocular hypertension (OHT) .

Neuroprotective Research

Lastly, this compound has potential applications in neuroprotective research . The same study that evaluated cilastatin’s anti-inflammatory properties also investigated its potential neuroprotective effects .

Mechanism of Action

Target of Action

Cilastatin EP Impurity E, also known as UNII-FFR4LWU87F, is primarily targeted at renal dehydropeptidase . This enzyme is responsible for the metabolism of thienamycin beta-lactam antibiotics and the conversion of leukotriene D4 to leukotriene E4 .

Mode of Action

Cilastatin acts as an inhibitor of renal dehydropeptidase . It prevents the degradation of antibiotics like imipenem, which are hydrolyzed by dehydropeptidase . By blocking the metabolism of these antibiotics, cilastatin enhances their antibacterial effect .

Biochemical Pathways

The primary biochemical pathway affected by cilastatin is the metabolism of certain antibiotics. By inhibiting renal dehydropeptidase, cilastatin prevents the breakdown of these antibiotics, thereby prolonging their action and enhancing their antibacterial effect .

Pharmacokinetics

The parent compound, cilastatin, is known to be used in combination with imipenem to prevent its metabolism .

Result of Action

The molecular and cellular effects of Cilastatin EP Impurity E’s action involve the inhibition of renal dehydropeptidase, leading to an enhanced antibacterial effect of certain antibiotics . It also disrupts the conversion of leukotriene D4 to leukotriene E4 .

Action Environment

Environmental factors such as oxygen levels, water content, particle shape, and particle size can significantly affect the stability of cilastatin . For instance, free water content is a better predictor of the safety and stability of imipenem and cilastatin sodium than the total water content .

properties

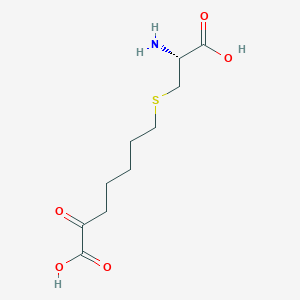

IUPAC Name |

7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-oxoheptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO5S/c11-7(9(13)14)6-17-5-3-1-2-4-8(12)10(15)16/h7H,1-6,11H2,(H,13,14)(H,15,16)/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPAOQOWXVDEARX-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)C(=O)O)CCSCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCC(=O)C(=O)O)CCSC[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1174657-07-8 |

Source

|

| Record name | 7-(((2R)-2-Amino-2-carboxyethyl)sulfanyl)-2-oxoheptanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1174657078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-(((2R)-2-AMINO-2-CARBOXYETHYL)SULFANYL)-2-OXOHEPTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FFR4LWU87F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N2'-Deacetyl-N2'-[3-(methylthio)-1-oxopropyl]-maytansine](/img/structure/B1144862.png)

![Methyl[4-chloro-4-(3-pyridyl)butyl]carbamic acid ethyl ester](/img/structure/B1144876.png)